molecular formula C16H13F2N3O2S B6720653 N-(2,4-difluorophenyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-ylmethyl)acetamide

N-(2,4-difluorophenyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B6720653
M. Wt: 349.4 g/mol
InChI Key: JRHUICSMSIXIOG-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, an oxadiazole ring, and a thiophenylmethyl group

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O2S/c1-10-19-20-15(23-10)8-16(22)21(9-12-3-2-6-24-12)14-5-4-11(17)7-13(14)18/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHUICSMSIXIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CC(=O)N(CC2=CC=CS2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

    Attachment of the Thiophenylmethyl Group: The thiophenylmethyl group can be attached via a nucleophilic substitution reaction involving a thiophenylmethyl halide and an appropriate nucleophile.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or drug candidate.

    Industry: The compound could be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide
  • N-(2,4-difluorophenyl)-2-(1,3,4-oxadiazol-2-yl)-N-(thiophen-2-ylmethyl)acetamide
  • N-(2,4-difluorophenyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(phenylmethyl)acetamide

Uniqueness

N-(2,4-difluorophenyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the specific combination of functional groups and structural features. The presence of both the oxadiazole ring and the thiophenylmethyl group distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

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